N-(2-Hydroxyethyl)benzamide N-(2-Hydroxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 18838-10-3
VCID: VC21035501
InChI: InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
SMILES: C1=CC=C(C=C1)C(=O)NCCO
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

N-(2-Hydroxyethyl)benzamide

CAS No.: 18838-10-3

Cat. No.: VC21035501

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Hydroxyethyl)benzamide - 18838-10-3

Specification

CAS No. 18838-10-3
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name N-(2-hydroxyethyl)benzamide
Standard InChI InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Standard InChI Key ZKSYUNLBFSOENV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NCCO
Canonical SMILES C1=CC=C(C=C1)C(=O)NCCO

Introduction

PropertyValueSource
Molecular Weight165.19 g/mol
Molecular FormulaC9H11NO2
Physical StateSolid (presumed)-
InChIKeyZKSYUNLBFSOENV-UHFFFAOYSA-N

Chemical Properties

The chemical properties of N-(2-Hydroxyethyl)benzamide are influenced by its functional groups. The compound contains:

  • An amide group (-CONH-) that can participate in hydrogen bonding as both a donor and acceptor.

  • A terminal hydroxyl group (-OH) that can form hydrogen bonds and undergo various chemical reactions.

  • A benzene ring that contributes to the compound's aromaticity and can participate in electrophilic aromatic substitution reactions.

These functional groups make N-(2-Hydroxyethyl)benzamide capable of various chemical interactions, including hydrogen bonding, nucleophilic and electrophilic reactions, and coordination with metal ions.

Nomenclature and Identification

Systematic Names

The primary IUPAC name for this compound is N-(2-hydroxyethyl)benzamide . This systematic name follows IUPAC nomenclature rules, indicating a benzamide structure with a 2-hydroxyethyl substituent on the nitrogen atom. The compound also has biological nomenclature designations, including:

  • IUPAC Condensed: Bz-Gly-ol

  • IUPAC alternative: N-benzoyl-glycinol

Common Names and Synonyms

N-(2-Hydroxyethyl)benzamide is known by several synonyms and alternative names, including:

  • 2-Benzamidoethanol

  • Benzamide, N-(2-hydroxyethyl)-

  • 2-Benzoylaminoethanol

  • N-Benzoyl-2-aminoethanol

  • N-Benzoyl-.beta.-aminoethanol

These synonyms are used interchangeably in scientific literature and chemical databases, reflecting different nomenclature conventions and historical naming practices.

Registry Numbers and Identifiers

N-(2-Hydroxyethyl)benzamide is registered and cataloged in various chemical databases with specific identifiers, as shown in the following table:

Database/RegistryIdentifierSource
PubChem CID569526
CAS Registry Number18838-10-3, 16405-21-3
ChEMBL IDCHEMBL549923
DSSTox Substance IDDTXSID50341036
Metabolomics Workbench ID142456
Nikkaji NumberJ145.318A
WikidataQ82110967

Synthesis and Preparation

The synthesis of N-(2-Hydroxyethyl)benzamide typically involves the reaction between benzoyl chloride or benzoic acid derivatives with 2-aminoethanol (ethanolamine). This reaction follows a nucleophilic acyl substitution mechanism, where the amine group of 2-aminoethanol attacks the carbonyl carbon of the benzoyl compound.

A general synthetic route can be outlined as follows:

  • Activation of benzoic acid with a coupling agent or conversion to an acid chloride.

  • Nucleophilic attack by the amine group of 2-aminoethanol.

  • Formation of the amide bond with the release of a leaving group.

  • Purification through recrystallization or chromatographic techniques.

The reaction typically requires mild conditions and can be carried out in various solvents, with or without the presence of a base to neutralize any acid formed during the reaction.

Applications and Uses

Based on its structural features, N-(2-Hydroxyethyl)benzamide has potential applications in several areas:

Chemical Research

In chemical research, N-(2-Hydroxyethyl)benzamide serves as:

  • A model compound for studying amide bond formation and hydrogen bonding interactions.

  • A precursor for synthesizing more complex molecules, particularly those requiring amide functionalities.

  • A compound for investigating structure-activity relationships in various chemical systems.

Pharmaceutical Relevance

The compound's structure suggests potential pharmaceutical applications:

  • As a building block for drug synthesis, particularly for compounds requiring amide linkages.

  • In structure-activity relationship studies for developing new therapeutic agents.

  • Potentially as a pharmacophore component in medicinal chemistry research.

While the search results don't provide specific research findings on pharmaceutical applications, the compound's structural features align with those found in various bioactive molecules.

Related Compounds

Structural Analogs

Several compounds share structural similarities with N-(2-Hydroxyethyl)benzamide, including:

  • N-(2-hydroxyethyl)-2-(4-methoxybenzamido)benzamide (Y512-2564) - A more complex analog with an additional methoxybenzamido group .

  • 3,5-Dihydroxy-N-(2-hydroxyethyl)benzamide - A derivative with hydroxyl groups at positions 3 and 5 of the benzene ring.

  • 4-Chloro-N-(2-hydroxyethyl)benzamide - An analog with a chloro substituent at position 4 of the benzene ring.

These structural analogs differ in their substitution patterns on the benzene ring or in the complexity of their amide linkages, potentially leading to different chemical and biological properties.

Comparative Analysis

The following table provides a comparative analysis of N-(2-Hydroxyethyl)benzamide and its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-(2-Hydroxyethyl)benzamideC9H11NO2165.19Base structure
N-(2-hydroxyethyl)-2-(4-methoxybenzamido)benzamideC17H18N2O4314.34Additional methoxybenzamido group
3,5-Dihydroxy-N-(2-hydroxyethyl)benzamideC9H11NO4197.19 (calculated)Hydroxyl groups at positions 3 and 5
4-Chloro-N-(2-hydroxyethyl)benzamideC9H10ClNO2199.64Chloro substituent at position 4

This comparative analysis highlights the structural diversity within this family of compounds, suggesting potential variations in their chemical properties, reactivity, and applications .

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